molecular formula C18H19IN2O4 B11548654 N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

N'-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

Cat. No.: B11548654
M. Wt: 454.3 g/mol
InChI Key: WQNCTQHOQRJBAE-KEBDBYFISA-N
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Description

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an ethoxy group, a hydroxy group, an iodine atom, and a methylphenoxy group. The presence of these functional groups makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide typically involves multiple steps. One common method includes the condensation of 3-ethoxy-4-hydroxy-5-iodobenzaldehyde with 2-(3-methylphenoxy)acetohydrazide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form different hydrazine derivatives using reducing agents like sodium borohydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Sodium iodide (NaI), potassium carbonate (K₂CO₃)

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Formation of hydrazine derivatives

    Substitution: Formation of substituted phenyl derivatives

Scientific Research Applications

N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to changes in their activity. The presence of the iodine atom and the hydroxy group can enhance its binding affinity to certain biological targets, making it a potent molecule for various applications.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxy-5-bromophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide
  • N’-[(E)-(3-ethoxy-4-hydroxy-5-chlorophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide

Uniqueness

The uniqueness of N’-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]-2-(3-methylphenoxy)acetohydrazide lies in the presence of the iodine atom, which can significantly influence its chemical reactivity and biological activity. The combination of the ethoxy, hydroxy, and iodine groups provides a distinct set of properties that can be leveraged for specific applications in research and industry.

Properties

Molecular Formula

C18H19IN2O4

Molecular Weight

454.3 g/mol

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxy-5-iodophenyl)methylideneamino]-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H19IN2O4/c1-3-24-16-9-13(8-15(19)18(16)23)10-20-21-17(22)11-25-14-6-4-5-12(2)7-14/h4-10,23H,3,11H2,1-2H3,(H,21,22)/b20-10+

InChI Key

WQNCTQHOQRJBAE-KEBDBYFISA-N

Isomeric SMILES

CCOC1=C(C(=CC(=C1)/C=N/NC(=O)COC2=CC=CC(=C2)C)I)O

Canonical SMILES

CCOC1=C(C(=CC(=C1)C=NNC(=O)COC2=CC=CC(=C2)C)I)O

Origin of Product

United States

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